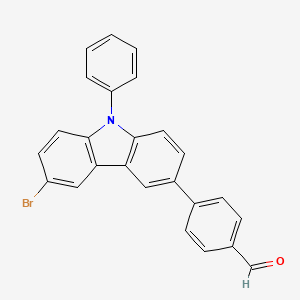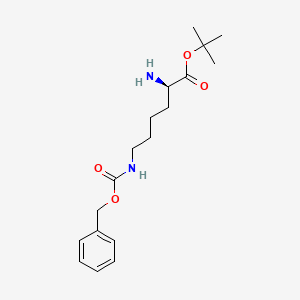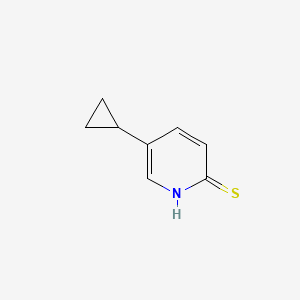![molecular formula C6H3NO2S B13134850 4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
4H-thieno[3,2-b]pyrrole-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-thieno[3,2-b]pyrrole-5,6-dione is an organic compound with the molecular formula C6H3NO2S and a molecular weight of 153.16 g/mol It is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-thieno[3,2-b]pyrrole-5,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-b]pyrrole derivative with an oxidizing agent to form the dione structure . The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium pivalate (PIVOK) and palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
4H-thieno[3,2-b]pyrrole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to other derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thieno[3,2-b]pyrrole derivatives with different functional groups .
Scientific Research Applications
4H-thieno[3,2-b]pyrrole-5,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4H-thieno[3,2-b]pyrrole-5,6-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in organic photovoltaic cells, the compound acts as an electron acceptor, facilitating the transfer of electrons and enhancing the efficiency of the device . In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4H-thieno[3,2-b]pyrrole-5,6-dione can be compared with other similar compounds such as thieno[3,4-c]pyrrole-4,6-dione and thieno[3,2-b]pyrrole-5-carbohydrazides . These compounds share a similar core structure but differ in their functional groups and electronic properties. The unique electronic configuration of this compound makes it particularly suitable for applications in organic electronics and photovoltaics .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and electronic properties make it a valuable building block for the synthesis of complex molecules and materials. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.
Properties
Molecular Formula |
C6H3NO2S |
|---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
4H-thieno[3,2-b]pyrrole-5,6-dione |
InChI |
InChI=1S/C6H3NO2S/c8-4-5-3(1-2-10-5)7-6(4)9/h1-2H,(H,7,8,9) |
InChI Key |
HHUNESCYNLWDSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)

![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)


![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)

![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)





